2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C11H10Br2ClNO3S and a molecular weight of 431.528 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution of bromine and chlorine atoms on the butyl chain. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the benzothiazole ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one can be compared with other similar compounds, such as:
2-(2,3-Dibromo-4-chlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione: This compound has a similar structure but may differ in its reactivity and applications.
2-(2,3-Dibromo-4-chlorobutyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Another similar compound with slight variations in its chemical structure and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the benzothiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2ClNO3S/c12-8(5-14)9(13)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNUPMQBUXFKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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